

# Spectroscopic Profile of Butyl 2-Nitropropanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**2-nitropropanoate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of **Butyl 2-nitropropanoate** in a laboratory setting.

### **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative spectroscopic data for **Butyl 2-nitropropanoate**. These predictions are derived from the analysis of its chemical structure and comparison with data for structurally similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm)



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.3 - 4.5	Quartet (q)	1H	CH-NO <sub>2</sub>
~4.1 - 4.3	Triplet (t)	2H	O-CH2-CH2-CH2-CH3
~1.9 - 2.1	Doublet (d)	3H	CH <sub>3</sub> -CH-NO <sub>2</sub>
~1.6 - 1.8	Sextet	2H	O-CH2-CH2-CH2-CH3
~1.3 - 1.5	Sextet	2H	O-CH2-CH2-CH2-CH3
~0.9 - 1.0	Triplet (t)	3H	O-CH2-CH2-CH2-CH3

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)

Chemical Shift (δ) (ppm)	Assignment
~168 - 172	C=O (Ester)
~80 - 85	CH-NO <sub>2</sub>
~65 - 68	O-CH <sub>2</sub>
~30 - 33	O-CH <sub>2</sub> -CH <sub>2</sub>
~18 - 21	O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
~15 - 18	CH₃-CH
~13 - 15	O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960 - 2870	Strong	C-H (Alkyl) Stretch
~1745 - 1735	Strong	C=O (Ester) Stretch
~1550	Strong	N-O (Nitro, Asymmetric) Stretch
~1370	Strong	N-O (Nitro, Symmetric) Stretch
~1250 - 1000	Strong	C-O (Ester) Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Interpretation	
175	[M] <sup>+</sup> (Molecular Ion)	
129	[M - NO <sub>2</sub> ] <sup>+</sup>	
101	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> or [M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (McLafferty rearrangement)	
73	[CH(NO <sub>2</sub> )CO] <sup>+</sup>	
57	[C4H9]+	
46	[NO <sub>2</sub> ] <sup>+</sup>	

## **Experimental Protocols**

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small, liquid organic molecules.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:



- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS)
- Butyl 2-nitropropanoate sample (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C)
- · Pipettes and vial

### Procedure:

- Sample Preparation: Dissolve the appropriate amount of **Butyl 2-nitropropanoate** in approximately 0.6-0.7 mL of CDCl<sub>3</sub> containing 0.03% TMS in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
- ¹H NMR Acquisition:
  - Set the spectral width to approximately 16 ppm, centered around 5-6 ppm.
  - Use a standard pulse sequence (e.g., 'zg30').
  - Set the number of scans (typically 8-16 for a concentrated sample).
  - Acquire the Free Induction Decay (FID).
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.
  - Use a proton-decoupled pulse sequence (e.g., 'zgpg30').



- Set the number of scans (typically 128 to 1024 or more, depending on concentration).
- Acquire the FID.
- · Data Processing:
  - Apply a Fourier transform to the FIDs of both <sup>1</sup>H and <sup>13</sup>C spectra.
  - Phase correct the resulting spectra.
  - Calibrate the <sup>1</sup>H spectrum to the TMS peak at 0.00 ppm.
  - Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
  - Integrate the peaks in the <sup>1</sup>H spectrum.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

### Materials:

- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Butyl 2-nitropropanoate sample (1-2 drops).
- Solvent for cleaning (e.g., isopropanol or acetone).
- · Lint-free wipes.

#### Procedure:

- Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid Butyl 2-nitropropanoate directly onto the ATR crystal.



- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm<sup>-1</sup>.
- Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance.
- Cleaning: Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

### Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC column suitable for separation of esters (e.g., a non-polar or medium-polarity column).
- Helium gas (carrier gas).
- Butyl 2-nitropropanoate sample.
- Solvent for dilution (e.g., dichloromethane or ethyl acetate).

#### Procedure:

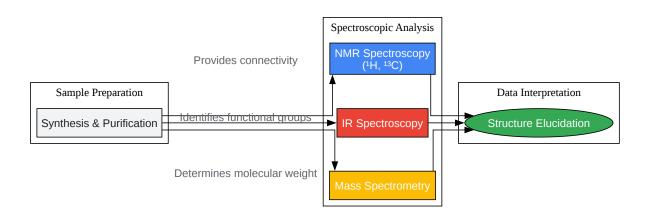
- Sample Preparation: Prepare a dilute solution of **Butyl 2-nitropropanoate** (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC Method Setup:
  - Set the injector temperature (e.g., 250 °C).
  - Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.
  - Set the carrier gas flow rate (e.g., 1-2 mL/min).
- MS Method Setup:



- Set the ion source temperature (e.g., 230 °C).
- Set the electron energy to 70 eV for EI.
- Set the mass range to be scanned (e.g., m/z 40-400).
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds. The mass spectrum corresponding to the GC peak of **Butyl 2-nitropropanoate** is then analyzed for its molecular ion and fragmentation pattern.

# **Visualizing the Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.



To cite this document: BenchChem. [Spectroscopic Profile of Butyl 2-Nitropropanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15422456#butyl-2-nitropropanoate-spectroscopic-data-nmr-ir-ms]

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